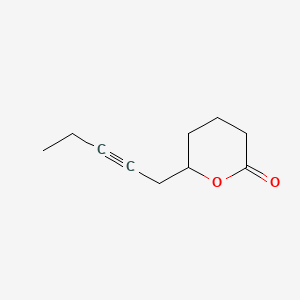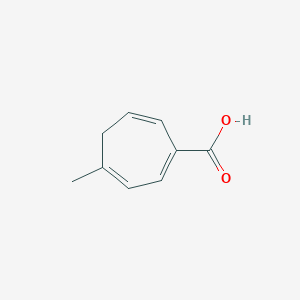
4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid is an organic compound characterized by a seven-membered ring structure with three conjugated double bonds and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by subsequent functionalization steps . Another method includes the pyrolysis of the adduct formed between cyclohexene and dichlorocarbene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to participate in specific reactions that are crucial for its biological and chemical effects.
類似化合物との比較
Cycloheptatriene: A related compound with a similar ring structure but without the carboxylic acid group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness: 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid is unique due to the presence of the carboxylic acid functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for additional synthetic modifications and interactions in biological systems.
特性
CAS番号 |
21297-56-3 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
4-methylcyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c1-7-3-2-4-8(6-5-7)9(10)11/h2,4-6H,3H2,1H3,(H,10,11) |
InChIキー |
FITDIVULGGFZSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


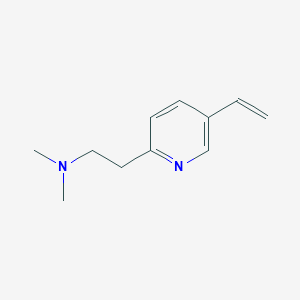
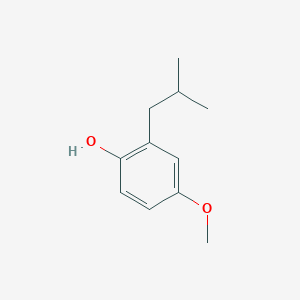
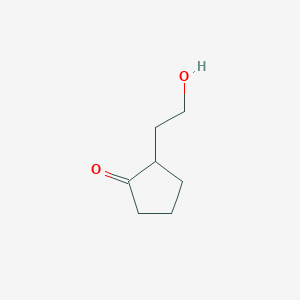
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
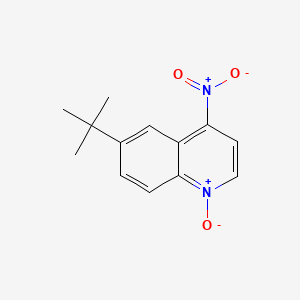
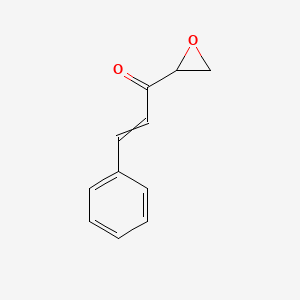
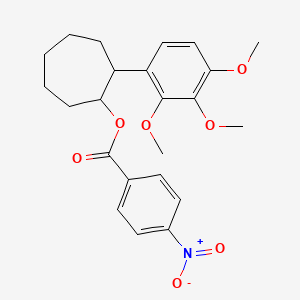
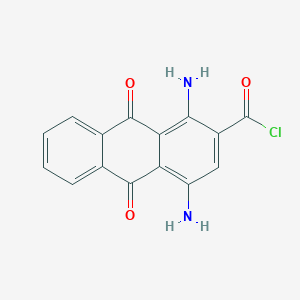
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
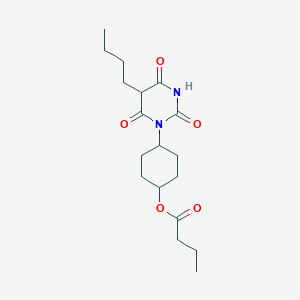
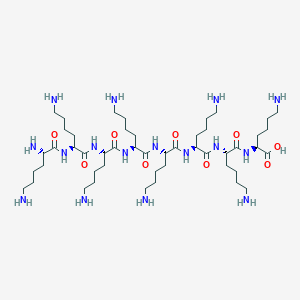
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
